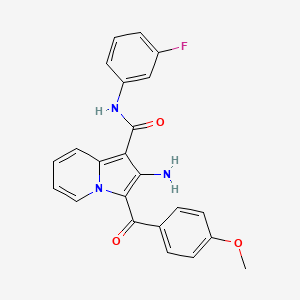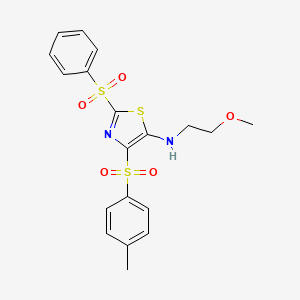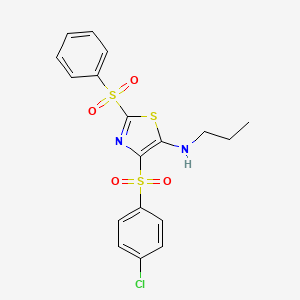![molecular formula C21H21N3O3 B6523496 5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 931704-16-4](/img/structure/B6523496.png)
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, also known as “5-APMFC”, is a five-membered heterocyclic compound that has recently emerged as a promising drug candidate for the treatment of various diseases. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In addition, 5-APMFC has been shown to exhibit strong antioxidant properties. This compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-APMFC has been the focus of numerous scientific studies due to its potential therapeutic applications. In particular, this compound has been studied for its anti-inflammatory, anti-tumor, anti-microbial, and antioxidant activities. In addition, 5-APMFC has been found to possess anti-cancer and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of 5-APMFC is not yet fully understood. However, it is believed that the compound exerts its biological effects by modulating the production of reactive oxygen species (ROS) and nitric oxide (NO). In addition, 5-APMFC has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-APMFC has been found to possess a wide range of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-tumor, anti-microbial, and antioxidant properties. In addition, this compound has been found to possess anti-cancer and anti-diabetic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-APMFC is that it is a relatively simple compound to synthesize and is readily available. In addition, the compound has been found to possess a wide range of biological activities, making it a promising drug candidate for the treatment of various diseases. However, there are certain limitations to using 5-APMFC in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and the compound has been found to possess a relatively low solubility in water.
Direcciones Futuras
Despite the promising biological activities of 5-APMFC, further research is needed to fully elucidate the compound’s mechanism of action and its potential therapeutic applications. In addition, further studies are needed to evaluate the safety and efficacy of 5-APMFC in clinical trials. Furthermore, further research is needed to develop efficient and cost-effective synthesis methods for the compound. Finally, further studies are needed to explore the potential of 5-APMFC for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-APMFC has been achieved via a two-step process. The first step involves the reaction of 5-azepan-1-yl-2-chloro-1,3-oxazole-4-carbonitrile with 5-phenoxymethyl-2-furylmethanol in the presence of a base. The resulting product is then reacted with a base such as sodium hydroxide to yield 5-APMFC.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c22-14-18-21(24-12-6-1-2-7-13-24)27-20(23-18)19-11-10-17(26-19)15-25-16-8-4-3-5-9-16/h3-5,8-11H,1-2,6-7,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGUQPOMMZMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)


![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523457.png)
![2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6523459.png)

![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523487.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523515.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B6523520.png)